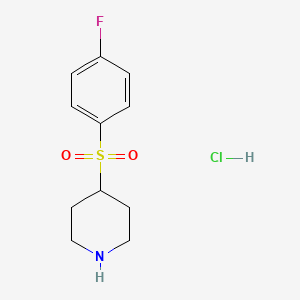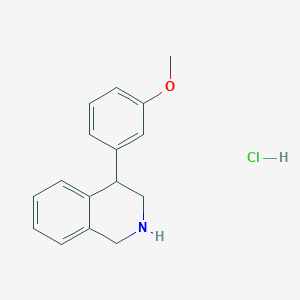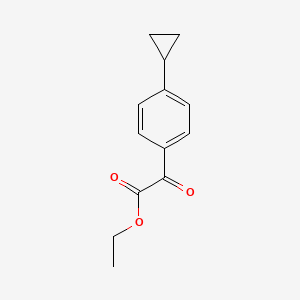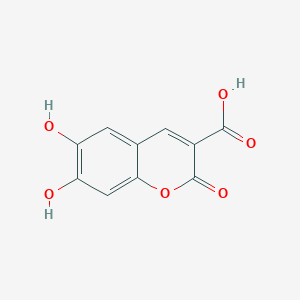
6,7-二羟基香豆素-3-羧酸
描述
6,7-Dihydroxycoumarin-3-carboxylic Acid is a derivative of coumarins . It’s used for scientific research .
Molecular Structure Analysis
The molecular weight of 6,7-Dihydroxycoumarin-3-carboxylic Acid is 222.15 . The IUPAC name is 6,7-dihydroxy-2-oxo-2H-chromene-3-carboxylic acid . The InChI code is 1S/C10H6O6/c11-6-2-4-1-5 (9 (13)14)10 (15)16-8 (4)3-7 (6)12/h1-3,11-12H, (H,13,14) .Physical And Chemical Properties Analysis
The storage temperature of 6,7-Dihydroxycoumarin-3-carboxylic Acid is 28 C . .科学研究应用
Application 1: Nanosensor for 6,7-Dihydroxycoumarin Analysis
- Summary of Application : A portable and wireless intelligent electrochemical nanosensor was developed for the detection of 6,7-dihydroxycoumarin (6,7-DHC) using a modified screen-printed electrode (SPE). The nanosensor displayed a wide linear range of 0.01–450.0 μmol/L with a low detection limit of 0.003 μmol/L for 6,7-DHC analysis .
- Methods of Application : Black phosphorene (BP) nanosheets were prepared via exfoliation of black phosphorus nanoplates. The BP nanosheets were then mixed with nano-diamond (ND) to prepare ND@BP nanocomposites using the self-assembly method .
- Results or Outcomes : The portable and wireless intelligent electrochemical nanosensor was applied to detect 6,7-DHC in real drug samples by the standard addition method with satisfactory recoveries .
Application 2: Detection of Micron-Sized Chemical Droplets
- Summary of Application : A chemical particle detection system based on a Raspberry Pi camera was designed to detect micron droplets generated by ultrasonic atomizers .
- Methods of Application : 7-(Diethylamino)-coumarin-3-carboxylic acid and 6,7-Dihydroxycoumarin-3-carboxylic acid were selected. The two dyes are both soluble in organic solvents, so Dimethylformamide (DMF) which is common in the laboratory was selected as the solvent in this project .
- Results or Outcomes : The detection system could clearly image micron-sized particles and accurately measure the particle size .
Application 3: Therapeutic Effects of Coumarins
- Summary of Application : The research was focused on the hybrid synthesis of coumarin-pyridazine compounds which were tested on MAO-A and MAO-B isoforms directly affecting the MAO-B isoform .
- Methods of Application : The compound 7-bromo-3-(6-bromopyridazine-3yl)coumarin had the highest effectiveness with an IC 50 of .
- Results or Outcomes : The results of the research are not specified in the source .
Application 4: Complex Photochemistry
- Summary of Application : The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol solutions at 355 nm results in complex multistep photochemical transformations, strongly dependent on the solvent properties and oxygen content .
- Methods of Application : The compound undergoes decarboxylation to give a 3-coumarinyl radical that traps molecular oxygen to form 3-hydroxycoumarin as the major but chemically reactive intermediate. This compound is oxygenated by singlet oxygen, produced by coumarin-3-carboxylic acid sensitization, followed by a pyrone ring-opening reaction to give an oxalic acid derivative .
- Results or Outcomes : The subsequent steps lead to the production of salicylaldehyde, carbon monoxide, and carbon dioxide as the final products .
Application 5: Proteomics Research
- Summary of Application : 6,7-Dihydroxycoumarin-3-carboxylic Acid is used as a biochemical for proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not specified in the source .
- Results or Outcomes : The results of the research are not specified in the source .
Application 6: Chemical Particle Detection
- Summary of Application : A chemical particle detection system based on a Raspberry Pi camera was designed to detect micron droplets generated by ultrasonic atomizers .
- Methods of Application : 7-(Diethylamino)-coumarin-3-carboxylic acid and 6,7-Dihydroxycoumarin-3-carboxylic acid were selected. The two dyes are both soluble in organic solvents, so Dimethylformamide (DMF) which is common in the laboratory was selected as the solvent in this project .
- Results or Outcomes : The detection system could clearly image micron-sized particles and accurately measure the particle size .
安全和危害
未来方向
属性
IUPAC Name |
6,7-dihydroxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O6/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,11-12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCWBNGIVIFZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553868 | |
| Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroxycoumarin-3-carboxylic Acid | |
CAS RN |
84738-35-2 | |
| Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydroxycoumarin-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

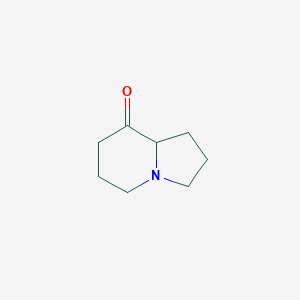
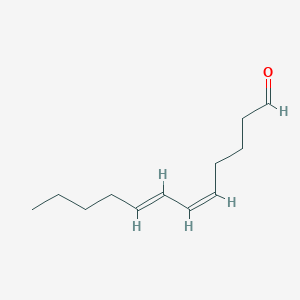
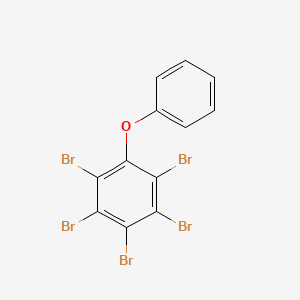
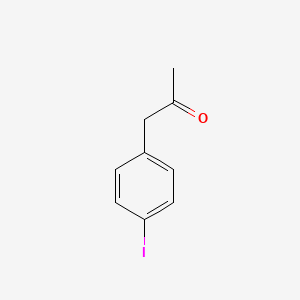
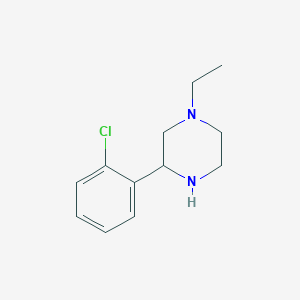
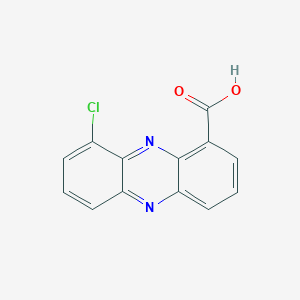
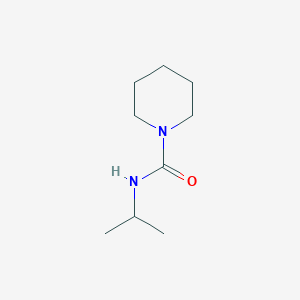
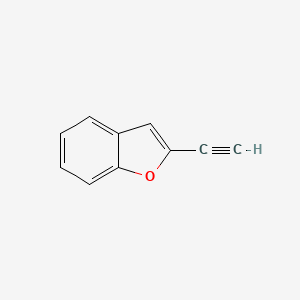
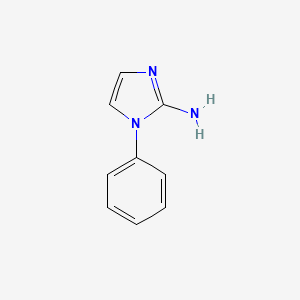
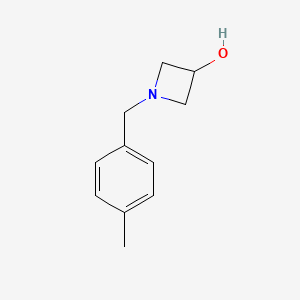
![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)
